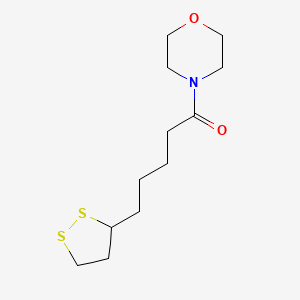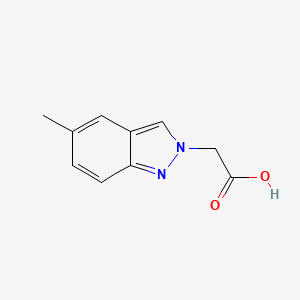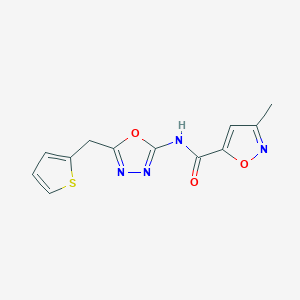
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one, also known as DMPT, is a sulfur-containing compound that has gained significant attention in scientific research due to its potential applications in the fields of aquaculture and agriculture. DMPT has been shown to enhance the growth and feed intake of various aquatic and terrestrial animals, making it a promising candidate for use as a feed additive. In
Mecanismo De Acción
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one is not fully understood, but it is believed to work by stimulating the release of appetite-regulating hormones, such as ghrelin and neuropeptide Y, in the hypothalamus. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one may also affect the expression of genes related to growth and metabolism in various tissues, leading to increased growth and feed intake.
Biochemical and Physiological Effects
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to have a variety of biochemical and physiological effects on animals. In fish, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to increase the activity of digestive enzymes and improve the absorption of nutrients. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to increase the expression of genes related to growth and metabolism in the liver and muscle tissue of fish. In poultry and livestock, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to improve the activity of digestive enzymes and increase the absorption of nutrients. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to increase the expression of genes related to growth and metabolism in the liver and muscle tissue of poultry and livestock.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one can be expensive, and its effects may vary depending on the species and age of the animal, as well as the dosage and duration of treatment.
Direcciones Futuras
There are several areas of future research for 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one, including its potential applications in human nutrition and medicine. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the prevention and treatment of various diseases, such as cancer and cardiovascular disease. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one may also have applications in the field of neurology, as it has been shown to improve cognitive function and memory in animal models. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and duration of treatment.
Conclusion
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one is a promising compound with potential applications in aquaculture, agriculture, and human health. Its ability to enhance growth and feed intake in animals makes it a valuable feed additive, while its antioxidant and anti-inflammatory effects make it a potential candidate for the prevention and treatment of various diseases. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and duration of treatment.
Métodos De Síntesis
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one can be synthesized using a variety of methods, including the reaction of morpholine with 3-mercapto-1,2-propanediol and 5-bromovalerophenone, or the reaction of morpholine with 3-mercapto-1,2-propanediol and 5-chlorovalerophenone. The resulting compound can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been extensively studied for its potential applications in aquaculture and agriculture. In aquaculture, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to enhance the growth and feed intake of various fish species, including tilapia, carp, and catfish. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to improve the survival rate of fish during transportation and stress conditions. In agriculture, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been used as a feed additive for poultry and livestock, improving their growth and feed efficiency. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to increase the yield and quality of crops, such as rice and wheat.
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-1-morpholin-4-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S2/c14-12(13-6-8-15-9-7-13)4-2-1-3-11-5-10-16-17-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALUFLUQPVMJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2462565.png)
![7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2462566.png)
![Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2462568.png)


![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2462573.png)

![3-{[acetyl(phenyl)amino]methyl}-N-(5-chloro-2-methoxyphenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2462578.png)
![1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2462580.png)

![3-Methyl-6-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2462582.png)
![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2462584.png)

![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)